2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate
Description
2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a thiazole ring, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-8-15-14(9-3-2-6-21-9)10(22-8)7-13(19)20-16-11(17)4-5-12(16)18/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWVQPMMUUCKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)ON2C(=O)CCC2=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate typically involves multiple steps. One common method includes the reaction of a nitrile derivative with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C . This reaction is followed by further modifications to introduce the thiazole and thiophene groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: This compound is used as a protein cross-linking agent and has similar reactivity but different applications.
Diroximel fumarate: Known for its use in the treatment of multiple sclerosis, this compound shares structural similarities but has distinct biological activities.
Uniqueness
What sets 2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate apart is its unique combination of a pyrrolidinone ring and a thiazole ring, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses.
Biological Activity
2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate is a complex organic compound that has attracted attention due to its potential biological activities. The compound features a unique structure combining a pyrrolidinone ring and a thiazole ring, which may contribute to its diverse biological properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The primary mechanism of action for this compound involves its interaction with proteins, specifically targeting lysine residues. It acts as a protein crosslinker , which can influence various cellular processes by modifying protein interactions and stability. The compound's ability to form covalent bonds with proteins may underlie its biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related thiazole derivatives have shown activity against various bacterial strains including Staphylococcus aureus and Haemophilus influenzae, with IC50 values in the low micromolar range .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | S. aureus | 0.012 |
| Thiazole Derivative B | H. influenzae | 0.25 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including ovarian and prostate cancer cells. The mechanism appears to involve apoptosis induction via caspase activation pathways .
Case Study:
In a study assessing the cytotoxicity of various thiazole derivatives, the compound demonstrated an IC50 value comparable to established anticancer drugs like etoposide, indicating its potential as a therapeutic agent in oncology .
Pharmacokinetics
Pharmacokinetic studies suggest that related compounds exhibit high metabolic stability when evaluated using human liver microsomes. This characteristic is crucial for developing therapeutic agents as it can influence their efficacy and safety profiles in clinical settings.
Research Applications
The versatility of this compound extends beyond antimicrobial and anticancer applications:
- Chemistry: Utilized as a building block in synthetic chemistry for creating more complex molecules.
- Medicine: Investigated for potential therapeutic applications in treating neurological disorders due to its unique structural properties.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2,5-Dioxopyrrolidin-1-yl acrylate | Protein cross-linker | Moderate anticancer |
| Diroximel fumarate | Thiazole derivative | Multiple sclerosis treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
